N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a compound that features a thiophene ring, a sulfonamide group, and an acetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth.
Mode of Action
N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide interacts with its target, DHFR, by inhibiting its function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis. As a result, cell growth is halted, particularly in rapidly dividing cells.
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. The downstream effect is the disruption of DNA synthesis and cell division, particularly impacting rapidly dividing cells.
Result of Action
The molecular effect of N-(4-(N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)acetamide is the inhibition of DHFR, leading to the disruption of DNA synthesis . On a cellular level, this results in the prevention of cell division and growth, particularly in rapidly dividing cells. This can lead to cell death or the halting of tumor growth in the context of cancer cells.
Preparation Methods
The synthesis of N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the acetamide moiety: The final step involves the acylation of the sulfonamide with acetic anhydride or acetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-10(16)15-12-2-4-13(5-3-12)20(17,18)14-8-11-6-7-19-9-11/h2-7,9,14H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJOTBYYZSXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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